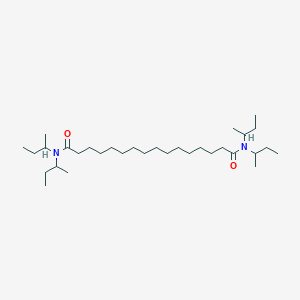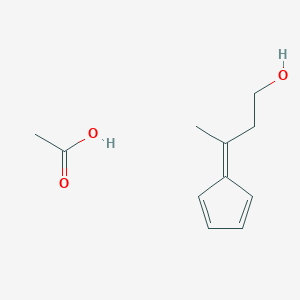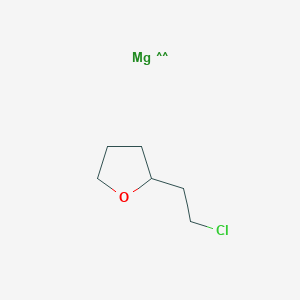
2-(Diphenylphosphoryl)-1-phenyltetradecan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diphenylphosphoryl)-1-phenyltetradecan-1-one is an organic compound characterized by the presence of a diphenylphosphoryl group attached to a tetradecanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)-1-phenyltetradecan-1-one typically involves the reaction of diphenylphosphoryl chloride with a suitable tetradecanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the compound in its pure form.
化学反应分析
Types of Reactions
2-(Diphenylphosphoryl)-1-phenyltetradecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines.
科学研究应用
2-(Diphenylphosphoryl)-1-phenyltetradecan-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 2-(Diphenylphosphoryl)-1-phenyltetradecan-1-one exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The diphenylphosphoryl group can modulate the activity of these targets, leading to various biological outcomes. The compound’s ability to undergo specific chemical reactions also plays a role in its mechanism of action.
相似化合物的比较
Similar Compounds
Diphenylphosphoryl azide: Known for its use in organic synthesis, particularly in the formation of azides.
Diphenylphosphine oxide: Commonly used as a ligand in coordination chemistry.
Triphenylphosphine oxide: Widely used in organic synthesis as a byproduct of the Wittig reaction.
Uniqueness
2-(Diphenylphosphoryl)-1-phenyltetradecan-1-one is unique due to its specific structure, which combines a long alkyl chain with a diphenylphosphoryl group. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
821770-27-8 |
|---|---|
分子式 |
C32H41O2P |
分子量 |
488.6 g/mol |
IUPAC 名称 |
2-diphenylphosphoryl-1-phenyltetradecan-1-one |
InChI |
InChI=1S/C32H41O2P/c1-2-3-4-5-6-7-8-9-10-20-27-31(32(33)28-21-14-11-15-22-28)35(34,29-23-16-12-17-24-29)30-25-18-13-19-26-30/h11-19,21-26,31H,2-10,20,27H2,1H3 |
InChI 键 |
XULLFQOWIZQSIZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC(C(=O)C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


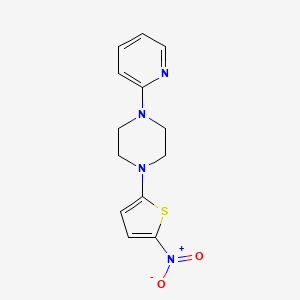
![2-[(E)-Ethylideneamino]benzamide](/img/structure/B12529803.png)
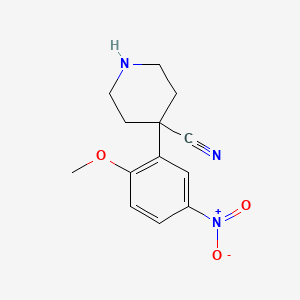

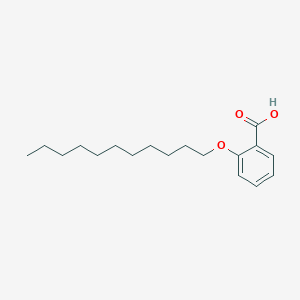
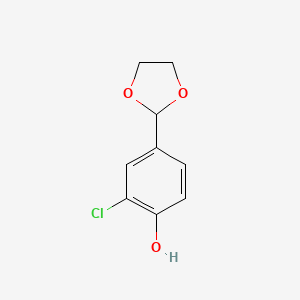
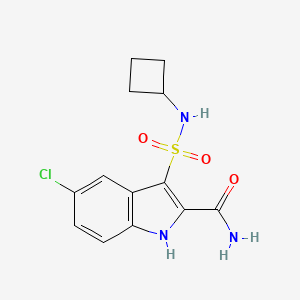
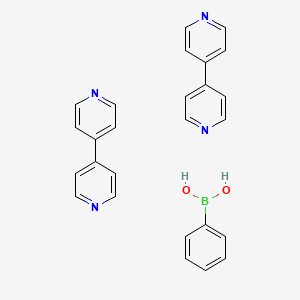
![9-[(4-Ethenylphenyl)methyl]-9H-fluorene](/img/structure/B12529850.png)
![(3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid](/img/structure/B12529861.png)
![(4'-Methyl[2,2'-bipyridin]-4-yl)methyl 2-methylprop-2-enoate](/img/structure/B12529869.png)
